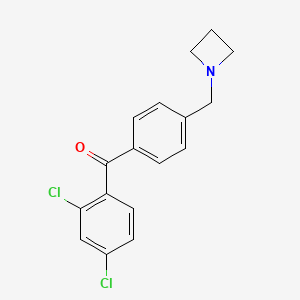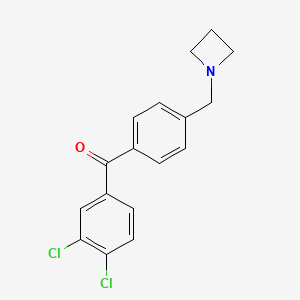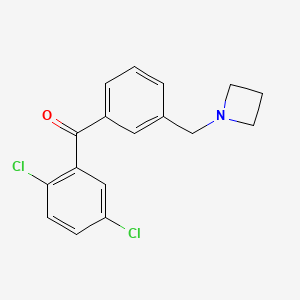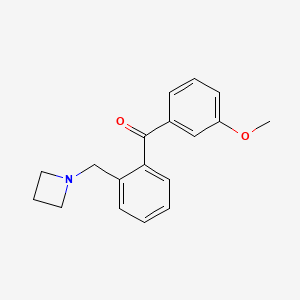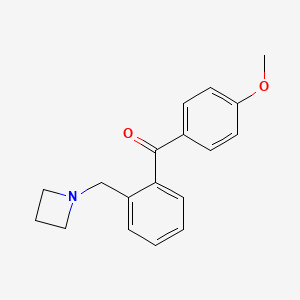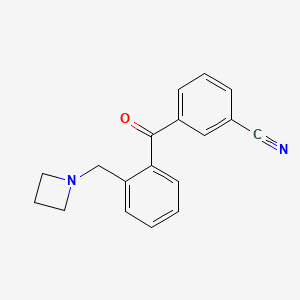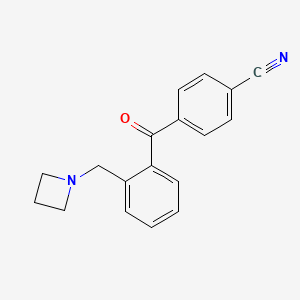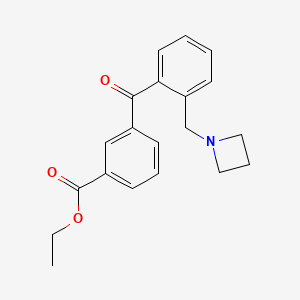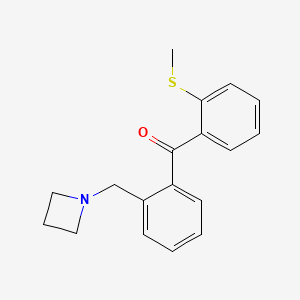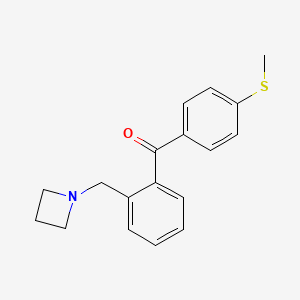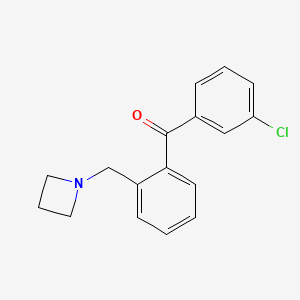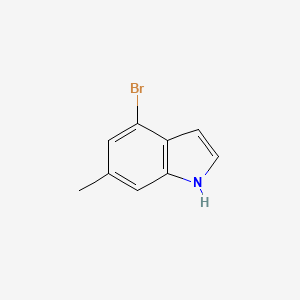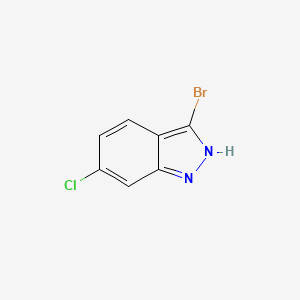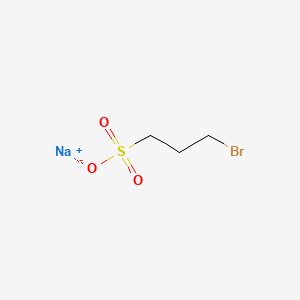
Sodium 3-Bromopropanesulfonate
Übersicht
Beschreibung
Sodium 3-Bromopropanesulfonate is an organic compound with the chemical formula C3H6BrNaO3S. It appears as a white crystalline powder and is odorless. This compound is soluble in water and some organic solvents. It is commonly used as a reagent and catalyst in organic synthesis, particularly in alkylation and substitution reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A commonly used preparation method for Sodium 3-Bromopropanesulfonate involves the reaction of 3-bromopropane with sodium sulfite. The reaction equation is as follows:
C3H7Br + NaSO3H → C3H6BrNaO3S + HBr
This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and minimize impurities. The product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-Bromopropanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Alkylation Reactions: It can act as an alkylating agent, transferring its alkyl group to other molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Solvents: Reactions are often carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Temperature: Reactions typically occur at moderate temperatures to ensure optimal reaction rates and yields.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include alcohols, amines, or thiols.
Alkylation Products: The major products are typically alkylated derivatives of the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 3-Bromopropanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of complex molecules and intermediates.
Biology: It is used in biochemical studies to modify proteins and other biomolecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug discovery.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Sodium 3-Bromopropanesulfonate involves its ability to act as an alkylating agent. It can transfer its alkyl group to nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic and modification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-Bromoethanesulfonate
- Sodium 4-Bromo-1-butanesulfonate
- Sodium 3-Chloro-1-propanesulfonate
Comparison:
- Sodium 2-Bromoethanesulfonate: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
- Sodium 4-Bromo-1-butanesulfonate: Has a longer carbon chain, which can affect its solubility and reactivity.
- Sodium 3-Chloro-1-propanesulfonate: Contains a chlorine atom instead of bromine, leading to different reactivity and potential applications.
Sodium 3-Bromopropanesulfonate is unique due to its specific reactivity profile, making it particularly useful in certain synthetic and modification reactions .
Eigenschaften
IUPAC Name |
sodium;3-bromopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZDAVYFINUYOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])CBr.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635546 | |
| Record name | Sodium 3-bromopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55788-44-8 | |
| Record name | Sodium 3-bromopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopropanesulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 3-Bromopropanesulfonate in the synthesis of high silicon content SAPO-5?
A1: this compound acts as an anionic surfactant in the synthesis process. [] While the paper doesn't delve into the specific mechanism, it highlights that using this surfactant, alongside others, allows for the incorporation of significantly higher silicon content into the SAPO-5 framework. This is evidenced by the silicon content reaching up to 0.511 atoms per unit cell, corresponding to a SiO2 molar ratio of up to 3.0 in the reaction gels. [] The successful incorporation is confirmed through various characterization techniques like XRD, XRF, TG-DTA, FT-IR, and SEM. []
Q2: Are there any alternative surfactants to this compound for this synthesis, and how do they compare?
A2: Yes, the research investigates several other anionic surfactants for this purpose: sodium 1-butanesulfonate, sodium naphthalene-1-sulfonate, and sodium n-decyl sulfate. [] The paper doesn't directly compare their effectiveness or provide a ranking for silicon incorporation. Further research is needed to understand the specific advantages and limitations of each surfactant in this synthesis process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


